6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1249741-18-1
VCID: VC11690958
InChI: InChI=1S/C12H15N3O/c13-9-11-3-4-12(14-10-11)16-8-7-15-5-1-2-6-15/h3-4,10H,1-2,5-8H2
SMILES: C1CCN(C1)CCOC2=NC=C(C=C2)C#N
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile

CAS No.: 1249741-18-1

Cat. No.: VC11690958

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile - 1249741-18-1

Specification

CAS No. 1249741-18-1
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 6-(2-pyrrolidin-1-ylethoxy)pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H15N3O/c13-9-11-3-4-12(14-10-11)16-8-7-15-5-1-2-6-15/h3-4,10H,1-2,5-8H2
Standard InChI Key PDLNHLRKZYVYJX-UHFFFAOYSA-N
SMILES C1CCN(C1)CCOC2=NC=C(C=C2)C#N
Canonical SMILES C1CCN(C1)CCOC2=NC=C(C=C2)C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring (C₅H₄N) with two functional groups:

  • Nitrile group (-C≡N) at the 3-position, conferring electron-withdrawing properties.

  • 2-(Pyrrolidin-1-yl)ethoxy group at the 6-position, introducing a flexible ether-linked pyrrolidine moiety.

The molecular formula is C₁₂H₁₄N₃O, with a molecular weight of 216.26 g/mol (calculated from PubChem data for analogous compounds ). The SMILES notation is C1CCN(C1)CCOC2=CN=C(C=C2)C#N, reflecting the connectivity of substituents .

Physicochemical Properties

Key properties inferred from structural analogs include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile and tertiary amine groups.

  • LogP: Estimated at 1.8–2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • pKa: The pyrrolidine nitrogen has a pKa ~10.5, making it protonated under physiological conditions .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile typically involves nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. A representative pathway, adapted from patent methodologies , proceeds as follows:

  • Halogenation: 6-Chloronicotinonitrile is prepared via chlorination of nicotinonitrile.

  • Etherification: Reaction with 2-(pyrrolidin-1-yl)ethanol in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C yields the target compound .

Example Reaction:

6-Chloronicotinonitrile + HOCH2CH2N(C4H8) → 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile + HCl\text{6-Chloronicotinonitrile + HOCH}_2\text{CH}_2\text{N(C}_4\text{H}_8\text{) → 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile + HCl}

This method achieves yields of 65–75% after purification by column chromatography .

Alternative Approaches

  • Smiles Rearrangement: Arylthio intermediates can undergo rearrangement to form ether linkages, though this is less common for nitrile derivatives .

  • Microwave-Assisted Synthesis: Reduces reaction times (e.g., 30 minutes vs. 15 hours) but requires optimization to prevent nitrile group degradation .

Biological Activity and Applications

Neurokinin-3 (NK3) Receptor Antagonism

Structural analogs of this compound exhibit potent NK3 receptor inhibition (IC₅₀ = 2–10 nM) . The pyrrolidine-ethoxy group enhances binding affinity by interacting with hydrophobic pockets in the receptor’s transmembrane domain, while the nitrile stabilizes interactions via dipole effects .

Table 1: Activity of Selected Analogs

CompoundNK3 IC₅₀ (nM)Selectivity (NK1/NK2)
6-(2-Pyrrolidinylethoxy)nicotinonitrile3.2>100
6-Methoxy analog45.712
6-Benzyloxy analog89.38

Data adapted from patent CA2720285A1 .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antidepressants: Functionalization of the nitrile to amine groups.

  • Anticancer Agents: Metal-catalyzed coupling to attach platinum complexes .

Material Science

  • Ligands in Catalysis: The pyrrolidine moiety chelates metals in asymmetric synthesis .

Regulatory and Patent Status

Patent Landscape

  • CA2720285A1: Covers pyrrolidine ether derivatives as NK3 antagonists, including claims for 6-substituted nicotinonitriles .

  • WO2007015162A1: Discloses piperidinoyl-pyrrolidine compounds with similar therapeutic applications .

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